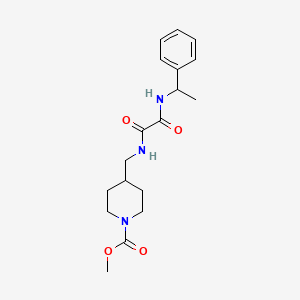

Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate

Beschreibung

Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a methyl carboxylate group at the 1-position and a substituted acetamido-methyl group at the 4-position of the piperidine ring. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where amide and ester functionalities play critical roles in binding or metabolic stability .

Eigenschaften

IUPAC Name |

methyl 4-[[[2-oxo-2-(1-phenylethylamino)acetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-13(15-6-4-3-5-7-15)20-17(23)16(22)19-12-14-8-10-21(11-9-14)18(24)25-2/h3-7,13-14H,8-12H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHXXTCBBHDBPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the functional groups sequentially. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways, providing insights into biological processes.

Medicine: Its structural features make it a candidate for drug development, particularly in the design of molecules targeting specific receptors or enzymes.

Industry: The compound’s reactivity and functional group diversity make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Piperidine Derivatives

(a) Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate (CAS: 1037834-45-9)

- Key Features :

- A benzyloxycarbonyl (Cbz) group at the 1-position.

- A chloroacetamido group at the 4-position, linked to a 4-methoxycarbonylphenyl substituent.

- The methoxycarbonylphenyl group enhances aromatic stacking interactions, whereas the target’s 1-phenylethylamino group provides both hydrophobic (phenyl) and hydrogen-bonding (amine) properties .

(b) Methyl 1-(1-(benzyloxycarbonyl)piperidin-4-yl)-2-oxoindoline-5-carboxylate (CAS: 1037834-34-6)

- Key Features :

- A benzyloxycarbonyl-protected piperidine linked to a 2-oxoindoline moiety.

- The indoline group introduces a rigid, planar aromatic system.

- Comparison :

Complex Peptidomimetic and Beta-Lactam Analogues

(a) (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid

- Key Features :

- A bicyclic thiazolidine-carboxylic acid scaffold.

- Multiple chiral centers and amide linkages.

- Comparison :

- The thiazolidine ring and carboxylic acid groups suggest metal-chelating or protease-inhibiting properties, contrasting with the target compound’s simpler piperidine-ester framework.

- The presence of free carboxylic acids enhances water solubility, whereas the target’s methyl ester and phenyl groups may favor lipid membrane permeability .

(b) (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

- Key Features: A beta-lactam core (azabicycloheptane) with amino-phenylacetamido side chains. Structural resemblance to penicillin derivatives.

- Comparison: The beta-lactam ring is critical for antibiotic activity via inhibition of bacterial cell wall synthesis, a mechanism irrelevant to the target compound. The amino-phenylacetamido groups enhance binding to bacterial transpeptidases, whereas the target’s 1-phenylethylamino group may target eukaryotic receptors or enzymes .

Data Table: Structural and Functional Comparison

Biologische Aktivität

Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidine ring with multiple functional groups, including amides and carbonyls, which contribute to its chemical reactivity and potential interactions with biological targets. Its structure can be represented as follows:

Synthesis

The synthesis of Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the piperidine ring.

- Sequential introduction of functional groups through various organic reactions such as acylation and amidation.

Anticancer Potential

Preliminary studies suggest that compounds with similar structural characteristics exhibit significant anticancer activities. For instance, derivatives of piperidine have shown promising results against various cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 200 |

| Compound B | MDA-MB-231 | 5.31 |

| Compound C | A549 | 4.48 |

These findings indicate that Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate may also possess similar properties, warranting further investigation into its anticancer efficacy.

Case Studies and Research Findings

Several studies have explored similar compounds, yielding insights into their biological activities:

- Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, some compounds demonstrated IC50 values as low as 2 µM against leukemia cells .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the phenylethyl group can significantly alter biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Q. Why do cytotoxicity assays show high variability between replicates?

- Methodological Answer :

- Standardize Cell Density : Ensure uniform seeding (e.g., 5,000 cells/well via automated counters).

- Edge Effects : Use plate seals and incubators with precise humidity control to minimize evaporation in edge wells.

- Normalization : Include plate-wide controls (e.g., DMSO-only wells) for background subtraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.